7-Oxododecanoic acid

Übersicht

Beschreibung

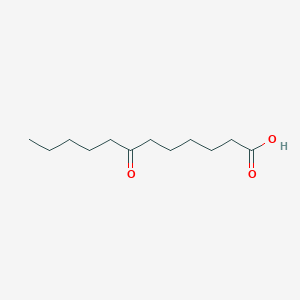

7-Oxododecanoic acid is a medium-chain fatty acid with the molecular formula C12H22O3 It is characterized by the presence of a keto group at the seventh carbon atom in the dodecanoic acid chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 7-Oxododecanoic acid can be achieved through several methods. One common approach involves the oxidation of dodecanoic acid derivatives. For instance, the oxidation of 12-oxododecanoic acid with periodic acid in tertiary butyl alcohol yields this compound . The reaction conditions typically involve controlled temperatures and specific catalysts to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound often involves the use of large-scale oxidation processes. These processes are optimized for efficiency and cost-effectiveness, utilizing readily available raw materials and advanced catalytic systems to achieve high production rates.

Analyse Chemischer Reaktionen

Types of Reactions: 7-Oxododecanoic acid undergoes various chemical reactions, including:

Oxidation: The keto group can be further oxidized to form carboxylic acids.

Reduction: The keto group can be reduced to form alcohols.

Substitution: The hydrogen atoms in the molecule can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Periodic acid, tertiary butyl alcohol.

Reduction: Hydrogenation catalysts such as palladium on carbon.

Substitution: Halogenating agents like thionyl chloride for chlorination reactions.

Major Products Formed:

Oxidation: Formation of dicarboxylic acids.

Reduction: Formation of 7-hydroxydodecanoic acid.

Substitution: Formation of halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

7-Oxododecanoic acid has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its role in metabolic pathways and as a potential biomarker.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the production of polymers, lubricants, and surfactants

Wirkmechanismus

The mechanism of action of 7-Oxododecanoic acid involves its interaction with specific molecular targets and pathways. As a Bronsted acid, it can donate a proton to acceptor molecules, influencing various biochemical reactions . The keto group plays a crucial role in its reactivity, enabling it to participate in oxidation-reduction reactions and form stable complexes with other molecules.

Vergleich Mit ähnlichen Verbindungen

2-Oxododecanoic acid: Another oxo fatty acid with the keto group at the second carbon position.

12-Oxododecanoic acid: A precursor in the synthesis of 7-Oxododecanoic acid.

Comparison: this compound is unique due to the position of the keto group, which significantly influences its chemical reactivity and biological activity. Compared to 2-Oxododecanoic acid, it exhibits different reactivity patterns and potential applications. The presence of the keto group at the seventh position allows for specific interactions in biochemical pathways, making it a valuable compound for targeted research and industrial applications.

Biologische Aktivität

7-Oxododecanoic acid, a medium-chain fatty acid with the molecular formula C12H22O3, has garnered attention for its potential biological activities and implications in various metabolic pathways. This compound is structurally characterized by a keto group at the seventh carbon position, which influences its reactivity and biological interactions.

This compound can be synthesized through several chemical reactions, primarily involving the oxidation of dodecanoic acid (capric acid) or its derivatives. The compound is known to undergo various transformations:

- Oxidation : The keto group can be further oxidized to form carboxylic acids.

- Reduction : The keto group can be reduced to yield alcohols.

- Substitution : The hydrogen atoms in the molecule can be substituted with other functional groups under appropriate conditions.

These reactions are facilitated by reagents such as periodic acid for oxidation and palladium on carbon for reduction .

Metabolic Pathways

This compound is implicated in several metabolic pathways, particularly in fatty acid biosynthesis and energy metabolism. It serves as an intermediate in the synthesis of longer-chain fatty acids and plays a role in the regulation of lipid metabolism .

- Fatty Acid Biosynthesis : The compound is involved in enzymatic reactions that convert it into 3-hydroxydodecanoic acid, catalyzed by fatty acid synthase .

- Energy Metabolism : It has been shown to influence mitochondrial β-oxidation, which is crucial for energy production in cells .

Therapeutic Potential

Research has indicated that this compound exhibits several therapeutic properties:

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may modulate inflammatory responses, making it a candidate for therapeutic applications in inflammatory diseases.

- Antimicrobial Activity : Investigations into its antimicrobial properties have shown promise against various pathogens, suggesting its potential use as a natural preservative or therapeutic agent .

Study on Metabolic Effects

A study conducted on U87MG glioblastoma cells demonstrated that medium-chain fatty acids, including derivatives of dodecanoic acid, significantly altered cellular metabolism. The addition of these fatty acids resulted in changes in the levels of key metabolites involved in the citric acid cycle and fatty acid synthesis pathways .

Key Findings:

- The metabolic profile indicated increased production of ketone bodies and alterations in glutamine metabolism.

- Specific metabolites such as malonate and branched-chain amino acids were upregulated, highlighting the impact of medium-chain fatty acids on cellular metabolism.

Comparative Analysis with Similar Compounds

In comparison with other oxo fatty acids like 2-oxododecanoic acid and 12-oxododecanoic acid, this compound displays unique reactivity patterns due to its specific structural features. This uniqueness allows it to interact differently within biochemical pathways, enhancing its potential applications in targeted research .

Data Table: Biological Activities of this compound

Eigenschaften

IUPAC Name |

7-oxododecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O3/c1-2-3-5-8-11(13)9-6-4-7-10-12(14)15/h2-10H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYRLZDDBOQZTSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)CCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00559902 | |

| Record name | 7-Oxododecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00559902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54527-26-3 | |

| Record name | 7-Oxododecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00559902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of determining the crystal structure of DL-2-methyl-7-oxododecanoic acid?

A1: Understanding the crystal structure of a molecule provides crucial information about its three-dimensional shape and arrangement of atoms. [, ] This knowledge is fundamental for various research avenues. For instance, it can be used to:

Q2: The research mentions the "orthorhombic type O'⊥" packing of the DL-2-methyl-7-oxododecanoic acid molecules. How does this packing influence the compound's properties?

A2: Crystal packing significantly influences a compound's macroscopic properties. Orthorhombic packing, specifically the O'⊥ type, implies a specific arrangement of molecules in the crystal lattice. [, ] This arrangement, characterized by specific intermolecular interactions like hydrogen bonding, can influence:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.